2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
Brand Name:
Vulcanchem
CAS No.:
125970-74-3
VCID:
VC0139467
InChI:
InChI=1S/C113H111N3O25/c1-5-59-124-69-89-98(140-111-93(115-106(119)84-51-31-32-52-85(84)107(115)120)99(131-65-76-41-21-11-22-42-76)95(130-64-75-39-19-10-20-40-75)88(136-111)70-125-62-73-35-15-8-16-36-73)102(127-60-6-2)103(134-68-79-47-27-14-28-48-79)113(138-89)141-96-90(71-126-63-74-37-17-9-18-38-74)137-112(94(101(96)133-67-78-45-25-13-26-46-78)116-108(121)86-53-33-34-54-87(86)109(116)122)139-97-91(72-129-81-57-55-80(123-4)56-58-81)135-110(128-61-7-3)92(100(97)132-66-77-43-23-12-24-44-77)114-104(117)82-49-29-30-50-83(82)105(114)118/h5-58,88-103,110-113H,1-3,59-72H2,4H3/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102+,103+,110-,111+,112+,113+/m1/s1
SMILES:
COC1=CC=C(C=C1)OCC2C(C(C(C(O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OC8C(C(C(C(O8)COCC=C)OC9C(C(C(C(O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula:
C113H111N3O25
Molecular Weight:
1911.1 g/mol
2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
CAS No.: 125970-74-3
Main Products
VCID: VC0139467
Molecular Formula: C113H111N3O25
Molecular Weight: 1911.1 g/mol
CAS No. | 125970-74-3 |
---|---|
Product Name | 2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |
Molecular Formula | C113H111N3O25 |
Molecular Weight | 1911.1 g/mol |
IUPAC Name | 2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C113H111N3O25/c1-5-59-124-69-89-98(140-111-93(115-106(119)84-51-31-32-52-85(84)107(115)120)99(131-65-76-41-21-11-22-42-76)95(130-64-75-39-19-10-20-40-75)88(136-111)70-125-62-73-35-15-8-16-36-73)102(127-60-6-2)103(134-68-79-47-27-14-28-48-79)113(138-89)141-96-90(71-126-63-74-37-17-9-18-38-74)137-112(94(101(96)133-67-78-45-25-13-26-46-78)116-108(121)86-53-33-34-54-87(86)109(116)122)139-97-91(72-129-81-57-55-80(123-4)56-58-81)135-110(128-61-7-3)92(100(97)132-66-77-43-23-12-24-44-77)114-104(117)82-49-29-30-50-83(82)105(114)118/h5-58,88-103,110-113H,1-3,59-72H2,4H3/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102+,103+,110-,111+,112+,113+/m1/s1 |
Standard InChIKey | UKWAMSAUNRIURK-BWYYQZIESA-N |
Isomeric SMILES | COC1=CC=C(C=C1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)O[C@H]8[C@H]([C@H]([C@@H]([C@H](O8)COCC=C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O |
SMILES | COC1=CC=C(C=C1)OCC2C(C(C(C(O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OC8C(C(C(C(O8)COCC=C)OC9C(C(C(C(O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | COC1=CC=C(C=C1)OCC2C(C(C(C(O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OC8C(C(C(C(O8)COCC=C)OC9C(C(C(C(O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O |
Synonyms | allyl O-(3,4,6-tri-O-benzyl-2-deoxy-2-phthalimido-beta-Glup)(1-4)-O-(3,6-di-O-allyl-2-O-benzyl-beta-Manp)(1-4)-O-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-Glup(1-4)-3-O-benzyl-2-deoxy-6-O-4-methoxyphenyl-2-phthalimido-beta-Glup GMGG |
PubChem Compound | 16131377 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume